Cas no 96897-04-0 (1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane)

1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane Chemical and Physical Properties
Names and Identifiers
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- 4',4'''-Ethylenebis(4-methyl-2,2'-bipyridine)
- 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
- 2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine
- 1,2-bis(4-(4'-methyl-2,2'-bipyridinyl))ethane
- 1,2-bis(4'-methyl-[2,2'-bipyridine]-4-yl)ethane
- 1,2-bis(4'-methyl-2,2'-bipyridyl-4-yl)ethane
- 1,2-bis[4-(4'-methyl-2,2'-bipyridyl)]ethane
- 4,4''-(1,2-Ethanediyl)bis(4'-methyl-2,2'-bipyridine)
- B3973
- 1,2-BIS(4-METHYL-2,2-BIPYRIDIN-4-YL)ETHANE
- 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine)
- 4,4′′-(1,2-Ethanediyl)bis[4′-methyl-2,2′-bipyridine] (ACI)
- 1,2-Bis(4′-methyl-2,2′-bipyridin-4-yl)ethane
- 1,2-Bis(4′-methyl-4-[2,2′-bipyridyl])ethane
- YSWG792
- MFCD23380203
- CS-0086486
- 1,2-Bis(4/'-methyl-2,2/'-bipyridin-4-yl)ethane
- DTXSID30578161
- SCHEMBL23037127
- AKOS025402749
- 2,2'-Bipyridine, 4,4''-(1,2-ethanediyl)bis[4'-methyl-
- AS-30079
- 1,2-Bis(4'-methyl-[2,2'-bipyridin]-4-yl)ethane
- 96897-04-0
- 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane
-
- MDL: B152121
- Inchi: 1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3
- InChI Key: KLTATORHZNMNDJ-UHFFFAOYSA-N
- SMILES: N1C(C2C=C(CCC3C=C(C4C=C(C)C=CN=4)N=CC=3)C=CN=2)=CC(C)=CC=1
Computed Properties
- Exact Mass: 366.18400
- Monoisotopic Mass: 366.18444672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 51.6
Experimental Properties
- Color/Form: Powder
- Melting Point: 190.0 to 194.0 deg-C
- PSA: 51.56000
- LogP: 5.00260
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83530-5mg |
2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine |
96897-04-0 | 5mg |
¥872.0 | 2022-04-28 | ||
TRC | B592105-2.5mg |
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane |
96897-04-0 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1243478-250mg |
2,2'-Bipyridine, 4,4''-(1,2-ethanediyl)bis[4'-methyl- |
96897-04-0 | 96% | 250mg |
$100 | 2024-06-06 | |
TRC | B592105-25mg |
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane |
96897-04-0 | 25mg |
$ 80.00 | 2022-06-07 | ||
TRC | B592105-5mg |
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane |
96897-04-0 | 5mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1157126-250mg |
1,2-Bis(4'-methyl-[2,2'-bipyridin]-4-yl)ethane |
96897-04-0 | 95% | 250mg |
¥1740.00 | 2024-04-23 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1003-1g |
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane |
96897-04-0 | 98% | 1g |
¥2499.0 | 2024-07-19 | |
Aaron | AR00IKKD-250mg |
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane |
96897-04-0 | 98% | 250mg |
$75.00 | 2025-02-28 | |
1PlusChem | 1P00IKC1-1g |
2,2'-Bipyridine, 4,4''-(1,2-ethanediyl)bis[4'-methyl- |
96897-04-0 | >96.0%(GC) | 1g |
$281.00 | 2024-04-19 | |
Ambeed | A621121-250mg |
1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane |
96897-04-0 | 95% | 250mg |
$204.0 | 2025-03-03 |
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane
Introduction to 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane (CAS No. 96897-04-0) and Its Emerging Applications in Chemical Biology
1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane, identified by the chemical identifier CAS No. 96897-04-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This bipyridine-based molecule features a central ethane bridge linked to two 4'-methyl-substituted 2,2'-bipyridine units, which endow it with distinct coordination capabilities and potential applications in catalysis, material science, and biomedical research.
The molecular structure of 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane is characterized by its rigid bipyridine framework, which serves as an excellent ligand for metal ions. This property makes it a valuable candidate for designing coordination complexes with applications in various fields, including photoredox catalysis and molecular recognition. The presence of the 4'-methyl group introduces steric hindrance and tunes the electronic properties of the molecule, influencing its interaction with metal centers and other biological molecules.
In recent years, the study of transition metal complexes derived from bipyridine derivatives has seen remarkable advancements. 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane has been employed in the synthesis of ruthenium and iridium complexes that exhibit exceptional performance in photoredox catalysis. These complexes are particularly useful in organic transformations such as cross-coupling reactions, oxidation reactions, and C-H activation processes. The methyl substituents on the bipyridine rings enhance the stability of the metal complexes while maintaining high catalytic activity.
Moreover, the coordination chemistry of 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane has been explored in the context of biomedical applications. Metalloporphyrins and metalloarrays incorporating this ligand have shown promise in targeted drug delivery systems. The ability to precisely tune the coordination environment of metal ions using this ligand system allows for the development of highly selective catalysts that can mimic biological processes. Such systems are being investigated for their potential use in therapeutic applications, including cancer treatment and antimicrobial agents.
The versatility of 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane extends to material science as well. Its ability to form stable coordination complexes with transition metals has led to the development of novel materials with unique optical and electronic properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The rigid bipyridine framework provides a stable scaffold for designing molecules with tailored electronic characteristics, making it an attractive candidate for advanced material design.
Recent research has also highlighted the role of 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane in supramolecular chemistry. The strong binding interactions between this ligand and various metal ions have been utilized to construct complex architectures such as rotaxanes and polymers. These supramolecular systems exhibit fascinating properties that can be exploited in nanotechnology and smart materials. For instance, metallo-supramolecular polymers based on this ligand have shown potential applications in drug release systems and molecular machines.
The synthesis of 1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the bipyridine units efficiently. The introduction of the methyl groups at specific positions on the bipyridine rings is crucial for achieving the desired steric and electronic properties. Recent advancements in synthetic methodologies have enabled the preparation of complex derivatives of this compound with enhanced functionalities.
In conclusion,1,2-Bis(4'-methyl-2,2’-bipyridin-4-yl)ethane (CAS No. 96897-04) represents a fascinating molecule with broad applications across multiple disciplines. Its unique structural features make it an excellent ligand for designing metal complexes with diverse functionalities. From catalysis to biomedical applications and advanced materials,1,2-Bis(4'-methyl - 22’ - bipy ridin - 44 - yl) eth ane continues to be a subject of intense research interest. As our understanding of its properties grows,this compound is expected to play an increasingly important role in future scientific advancements.
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